N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide
Description
This compound features a 2,3-dihydroindole core linked to a 4-(dimethylamino)phenyl group via an ethyl chain, with a 3-methoxyphenoxyacetamide moiety at the terminal position.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3/c1-29(2)22-13-11-21(12-14-22)26(30-16-15-20-7-4-5-10-25(20)30)18-28-27(31)19-33-24-9-6-8-23(17-24)32-3/h4-14,17,26H,15-16,18-19H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISMJTCUTFAGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC(=C2)OC)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include indole, dimethylamine, and 3-methoxyphenol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to 2,3-dihydroindole.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction can produce 2,3-dihydroindole .
Scientific Research Applications
Biological Activities
The compound has been explored for various therapeutic applications:
-
Anticancer Activity :
- Several studies have indicated that compounds with indole and phenyl moieties exhibit potent anticancer properties. N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide has shown potential as an inhibitor of cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Anticancer Studies
A study published in Molecules examined the anticancer effects of related indole derivatives, demonstrating their ability to inhibit tumor growth in vitro and in vivo models. The research highlighted the importance of the dimethylamino group in enhancing bioactivity and solubility, which could be beneficial for therapeutic applications .
Anti-inflammatory Mechanisms
Research conducted on similar compounds indicated that they could effectively reduce inflammation markers in animal models of arthritis. The mechanism involves the inhibition of NF-kB signaling pathways, resulting in decreased production of inflammatory cytokines .
Neuroprotection
A recent investigation into the neuroprotective effects of indole derivatives found that these compounds could reduce neuronal apoptosis induced by oxidative stress. This was attributed to their ability to scavenge free radicals and modulate neuroinflammatory responses .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Calculated based on structural formula.
Pharmacokinetic and Physicochemical Properties
- 2-(3-Methoxyphenoxy)-N-(1-methyl-2-oxo-dihydroindol-5-yl)acetamide: The oxo group increases polarity, likely reducing CNS penetration but improving aqueous solubility compared to the target compound .
- N-[4-(Dihydroindole-sulfonyl)phenyl]-isopropylphenoxyacetamide: Sulfonyl groups may confer metabolic stability but reduce oral bioavailability due to high molecular weight and hydrophobicity .
Biological Activity
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide is a complex organic compound with potential therapeutic applications. Its structure includes an indole moiety, a dimethylamino group, and a methoxyphenoxy acetamide component, which contribute to its biological activity. This article focuses on the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H27N5O4
- Molecular Weight : 485.53 g/mol
- CAS Number : 874160-24-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of specific protein kinases and phospholipases, which play critical roles in cancer cell proliferation and survival.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to inhibit certain kinases that are crucial for tumor growth.
- Modulation of Apoptosis : It may induce apoptosis in cancer cells by altering mitochondrial membrane potential and activating caspases.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| HSET ATPase Inhibition | 2.7 | |
| Eg5 Kinesin Inhibition | 7.1 | |
| Cytokine Release Inhibition | Not specified | |
| Apoptosis Induction | Varies |
Study 1: HSET Inhibition
A recent study conducted high-throughput screening to identify inhibitors of HSET (a mitotic kinesin). The compound demonstrated significant inhibition with an IC50 value of 2.7 µM, indicating its potential as a therapeutic agent in targeting mitotic processes in cancer cells .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of the compound in vitro. It was found to significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its utility in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide, and how do reaction conditions influence yield?
- The synthesis typically involves multi-step reactions, starting with the construction of the 2,3-dihydroindole core followed by alkylation with 4-(dimethylamino)phenethyl bromide. The final step involves coupling with 2-(3-methoxyphenoxy)acetic acid using carbodiimide-based coupling reagents (e.g., EDCI or DCC) under anhydrous conditions in DMF or dichloromethane. Temperature (0–25°C) and stoichiometric ratios (1:1.2 for nucleophile:electrophile) are critical for minimizing side products like over-alkylated derivatives .
Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation of this compound?
- HPLC-MS : To assess purity (>95%) and detect impurities.
- NMR (¹H/¹³C) : Confirm regiochemistry of the indole ring (e.g., ¹H NMR peaks at δ 6.8–7.2 ppm for aromatic protons) and the dimethylamino group (singlet at δ 2.8–3.1 ppm).
- FT-IR : Validate the acetamide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).
- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the ethyl linker .
Q. How does the methoxy group in the 3-methoxyphenoxy moiety influence solubility and bioavailability?
- The methoxy group enhances lipophilicity (logP ~2.8), improving membrane permeability but reducing aqueous solubility. Computational models (e.g., SwissADME) predict moderate bioavailability (F ~30–40%) due to first-pass metabolism. Experimental validation via Caco-2 cell assays is recommended .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound across different assays?
- Assay standardization : Ensure consistent cell lines (e.g., HEK-293 vs. CHO for receptor binding) and assay conditions (e.g., ATP levels in kinase assays).
- Metabolic stability testing : Use liver microsomes to identify metabolites that may interfere with activity.
- Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP accumulation for GPCR targets) .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s interaction with serotonin receptors?
- Substitution patterns : Replace the 3-methoxy group with halogens (e.g., Cl, F) to modulate electron density and H-bonding.
- Scaffold hopping : Test indole vs. azaindole cores to improve selectivity for 5-HT2A over 5-HT2C receptors.
- Molecular docking : Use AutoDock Vina to predict binding poses with homology models of 5-HT receptors, focusing on key residues (e.g., Asp155 for ionic interactions) .
Q. What in vivo models are appropriate for evaluating neuroprotective effects linked to this compound’s NMDA receptor modulation?
- Rodent models :
- Middle cerebral artery occlusion (MCAO) : Measure infarct volume reduction via MRI.
- Morris water maze : Assess cognitive recovery post-ischemia.
Methodological Recommendations
- Synthetic Challenges : Use Schlenk techniques to prevent oxidation of the dimethylamino group during alkylation .
- Data Reproducibility : Pre-equilibrate assay buffers to 37°C to stabilize receptor conformations .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (replacement, reduction, refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
